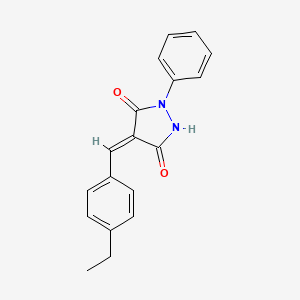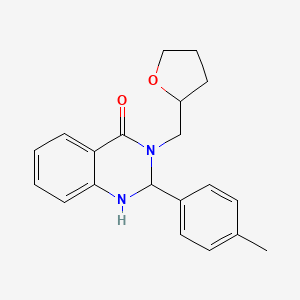
N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride, also known as Memantine, is a medication that is used to treat moderate to severe Alzheimer's disease. It is a unique drug that works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In
Wirkmechanismus
N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride works by blocking the NMDA receptor, which is involved in the regulation of learning and memory. The NMDA receptor is overactive in Alzheimer's disease, causing excessive glutamate release and neuronal damage. By blocking the receptor, this compound reduces the damage caused by excessive glutamate release and protects the neurons from further damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. It also reduces the production of inflammatory cytokines, which are involved in the progression of the disease. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride is that it is relatively safe and well-tolerated. It has a low risk of adverse effects and does not interact with other medications. However, one of the limitations of this compound is that it is not effective for all patients with Alzheimer's disease. It is most effective for patients with moderate to severe disease and may not be effective for those with mild disease.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of this compound's potential use in other neurological disorders, such as traumatic brain injury and stroke. Additionally, there is ongoing research on the mechanisms of action of this compound and its potential use in combination with other drugs for the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride involves the reaction of 1-adamantanamine with methylamine, followed by the addition of acetic anhydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound. This synthesis method was first described in a patent filed by Merz Pharmaceuticals in 1982.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. In clinical trials, it has been shown to improve cognitive function and delay the progression of the disease. It has also been investigated for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c20-16(11-19-3-1-2-4-19)18-12-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-15H,1-12H2,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCAVBGKRITXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)



![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)

![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)

![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)
